![molecular formula C69H117N25O16S2 B14798226 10H-[1,2,5,8,11,14,17,20,23,26,29,32,35]Dithiaundecaazacyclooctatriacontino[11,10-b]isoquinoline,cyclic peptide deriv](/img/structure/B14798226.png)
10H-[1,2,5,8,11,14,17,20,23,26,29,32,35]Dithiaundecaazacyclooctatriacontino[11,10-b]isoquinoline,cyclic peptide deriv
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A 71915 is a selective inhibitor of the atrial natriuretic peptide receptor. This compound is known for its ability to induce apoptosis and decrease insulin secretion in pancreatic beta cells . It has a molecular weight of 1727.98 and a chemical formula of C71H117F3N26O17S2 .
准备方法
The synthesis of A 71915 involves the use of specific amino acid sequences and chemical modifications. The peptide sequence for A 71915 is RCAGGRIDRIXRC, where X represents modified amino acids such as beta-cyclohexylalanine and D-3-carboxyisoquinoline . The synthesis typically involves solid-phase peptide synthesis techniques, followed by purification using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
化学反应分析
A 71915 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bridges between cysteine residues.
Reduction: Reduction reactions can break these disulfide bridges, reverting the compound to its reduced form.
Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide sequence.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
A 71915 has several scientific research applications:
Chemistry: It is used as a tool to study the interactions and functions of atrial natriuretic peptide receptors.
Industry: A 71915 is used in the development of new drugs targeting atrial natriuretic peptide receptors.
作用机制
A 71915 exerts its effects by selectively inhibiting the atrial natriuretic peptide receptor. This inhibition leads to a decrease in cyclic guanosine monophosphate (cGMP) levels, which in turn triggers apoptosis and reduces insulin secretion in pancreatic beta cells . The molecular targets involved include the atrial natriuretic peptide receptor and downstream signaling pathways such as the cGMP pathway .
相似化合物的比较
A 71915 is unique in its high selectivity and potency as an atrial natriuretic peptide receptor inhibitor. Similar compounds include:
A 71915 trifluoroacetate: This compound has similar inhibitory effects on the atrial natriuretic peptide receptor but differs in its chemical structure due to the presence of trifluoroacetate.
A 71915 hydrochloride: Another variant with similar biological activity but different chemical properties due to the hydrochloride group.
These compounds share similar mechanisms of action but may vary in their pharmacokinetic properties and specific applications.
属性
分子式 |
C69H117N25O16S2 |
|---|---|
分子量 |
1617.0 g/mol |
IUPAC 名称 |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-[[1-[[1-[3-[[1-[(1-carboxy-2-sulfanylethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H117N25O16S2/c1-5-36(3)53(92-58(102)42(21-13-25-80-67(73)74)85-51(96)32-83-50(95)31-84-56(100)45(28-38-16-8-7-9-17-38)88-61(105)47(34-111)90-55(99)41(70)20-12-24-79-66(71)72)63(107)89-46(30-52(97)98)60(104)86-44(23-15-27-82-69(77)78)59(103)93-54(37(4)6-2)64(108)94-33-40-19-11-10-18-39(40)29-49(94)62(106)87-43(22-14-26-81-68(75)76)57(101)91-48(35-112)65(109)110/h10-11,18-19,36-38,41-49,53-54,111-112H,5-9,12-17,20-35,70H2,1-4H3,(H,83,95)(H,84,100)(H,85,96)(H,86,104)(H,87,106)(H,88,105)(H,89,107)(H,90,99)(H,91,101)(H,92,102)(H,93,103)(H,97,98)(H,109,110)(H4,71,72,79)(H4,73,74,80)(H4,75,76,81)(H4,77,78,82) |
InChI 键 |
ROKYUKIERZGUKO-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)N1CC2=CC=CC=C2CC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


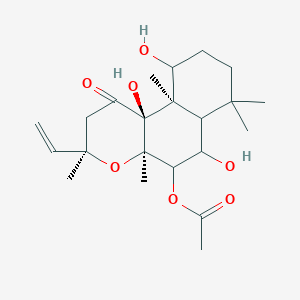
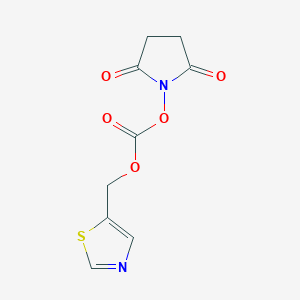
![Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14798171.png)
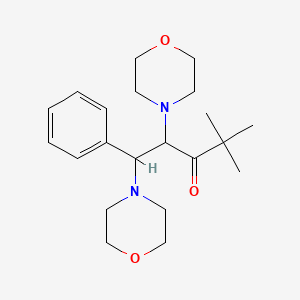
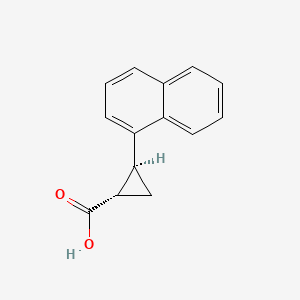
![(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B14798187.png)
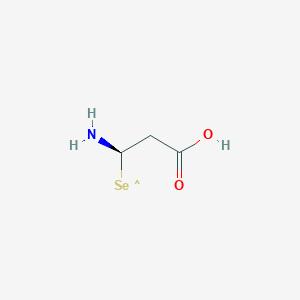
![2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine](/img/structure/B14798190.png)
![1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14798191.png)
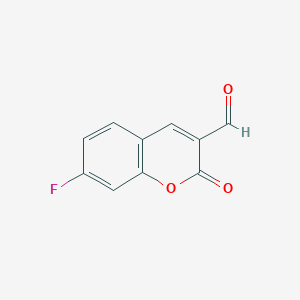
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+)](/img/structure/B14798209.png)
![methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14798215.png)
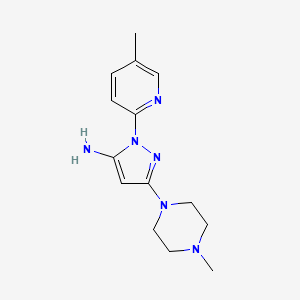
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide](/img/structure/B14798225.png)
